

2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

Cat. No.: B15545566

[Get Quote](#)

CAS Number: 61330-61-8

This technical guide provides an in-depth overview of **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**, a pivotal protected monosaccharide in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and pathway diagrams.

Core Data and Physicochemical Properties

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a derivative of D-mannose where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl ethers. This protection strategy is crucial for its use in chemical synthesis, as it allows for selective reactions at the anomeric (C1) position.

Property	Value	Reference(s)
CAS Number	61330-61-8	[1][2]
Molecular Formula	C ₃₄ H ₃₆ O ₆	[2]
Molecular Weight	540.65 g/mol	[2]
Appearance	Colorless to pale yellow oil or slightly yellow syrup	[2]
Purity	≥ 95%	[2]
Storage Temperature	0 - 8 °C	[1][2]
Solubility	Soluble in chloroform and methanol.	[3]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,3,4,6-Tetra-O-benzyl-D-mannopyranose** involves the benzylation of a suitable D-mannose precursor, typically methyl α -D-mannopyranoside.[1]

Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose from Methyl α -D-mannopyranoside

This protocol describes the per-benylation of methyl α -D-mannopyranoside followed by the hydrolysis of the methyl glycoside to yield the target compound.

Step 1: Benzylation of Methyl α -D-mannopyranoside

- Materials: Methyl α -D-mannopyranoside, sodium hydride (NaH) 60% dispersion in mineral oil, benzyl bromide (BnBr), and anhydrous N,N-dimethylformamide (DMF).
- Procedure:
 - A solution of methyl α -D-mannopyranoside in anhydrous DMF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

- Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.
- Benzyl bromide is then added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
- Upon completion, the reaction is quenched by the slow addition of methanol, followed by water.
- The mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude methyl 2,3,4,6-tetra-O-benzyl- α -D-mannopyranoside.
- The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl- α -D-mannopyranoside

- Materials: Methyl 2,3,4,6-tetra-O-benzyl- α -D-mannopyranoside, acetic acid, and sulfuric acid.
- Procedure:
 - The purified methyl 2,3,4,6-tetra-O-benzyl- α -D-mannopyranoside is dissolved in a mixture of acetic acid and water.
 - A catalytic amount of sulfuric acid is added.
 - The mixture is heated at reflux and monitored by TLC.
 - Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

- The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried, and concentrated.
- The resulting residue is purified by column chromatography to afford **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**.

Applications in Research and Drug Development

2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a versatile building block in synthetic organic chemistry with significant applications in glycobiology and drug development.^[2]

- **Synthesis of Complex Carbohydrates:** It serves as a precursor to glycosyl donors (e.g., glycosyl halides or trichloroacetimidates) for the synthesis of oligosaccharides and glycoconjugates. The benzyl protecting groups are stable under a wide range of reaction conditions and can be removed under neutral conditions by catalytic hydrogenation.
- **Drug Development:** The compound is utilized in the synthesis of mannosylated molecules for targeted drug delivery.^[2] Mannose receptors on the surface of certain cells, such as macrophages and dendritic cells, can be targeted with mannose-containing ligands to enhance the uptake of therapeutic agents.
- **Glycobiology Research:** It is instrumental in the preparation of synthetic glycans and glycoproteins to study carbohydrate-protein interactions, which are fundamental to many biological processes, including cell recognition, signaling, and immune responses.^[2]

Experimental Protocol: Glycosylation using a 2,3,4,6-Tetra-O-benzyl-D-mannopyranose-derived Donor

This protocol outlines a general procedure for a glycosylation reaction where a glycosyl donor, prepared from **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**, is coupled with a glycosyl acceptor.

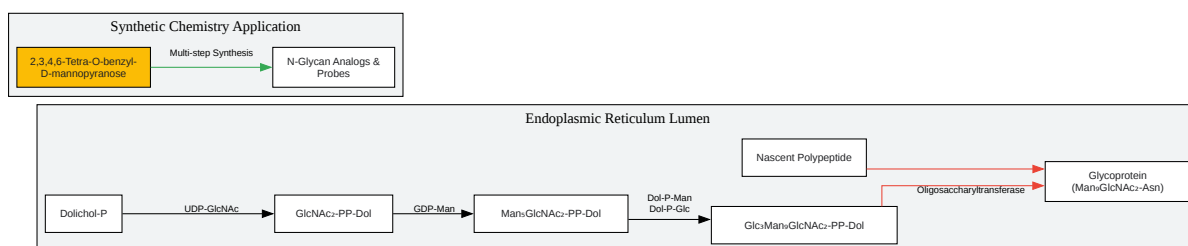
- **Materials:** A glycosyl donor (e.g., a trichloroacetimidate) derived from **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**, a glycosyl acceptor with a free hydroxyl group, an activating agent (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), and an anhydrous solvent (e.g., dichloromethane).
- **Procedure:**

- The glycosyl donor and glycosyl acceptor are dissolved in anhydrous dichloromethane under an inert atmosphere.
- The solution is cooled to the appropriate temperature (e.g., -40 °C to 0 °C).
- A catalytic amount of the activating agent (TMSOTf) is added dropwise.
- The reaction is stirred at this temperature and monitored by TLC.
- Upon completion, the reaction is quenched with a base (e.g., triethylamine or pyridine).
- The mixture is diluted with dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
- The resulting disaccharide is purified by column chromatography.

Signaling Pathways and Experimental Workflows

N-Glycan Biosynthesis Pathway

Mannose is a central monosaccharide in the biosynthesis of N-linked glycans, which are crucial for the proper folding and function of many proteins in eukaryotes. The following diagram provides a simplified overview of the initial stages of this pathway occurring in the endoplasmic reticulum. Synthetic protected mannose derivatives, such as **2,3,4,6-Tetra-O-benzyl-D-mannopyranose**, are essential tools for synthesizing probes and inhibitors to study these complex biological processes.

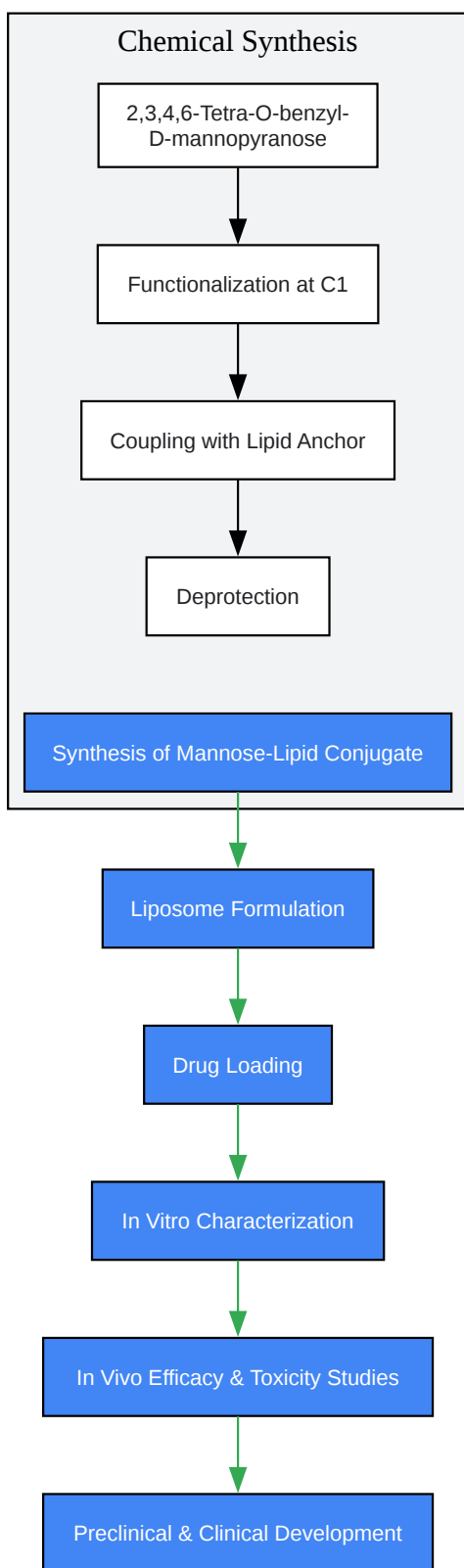


[Click to download full resolution via product page](#)

Caption: Simplified N-glycan precursor biosynthesis and the role of synthetic mannose.

Workflow for Mannosylated Drug Delivery System Development

The development of targeted drug delivery systems often involves the conjugation of a targeting moiety, such as mannose, to a drug carrier. The following workflow illustrates the key stages in the creation of a mannosylated liposomal drug delivery system, where **2,3,4,6-Tetra-O-benzyl-D-mannopyranose** would be a crucial starting material.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
- 2. aminer.cn [aminer.cn]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545566#2-3-4-6-tetra-o-benzyl-d-mannopyranose-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com